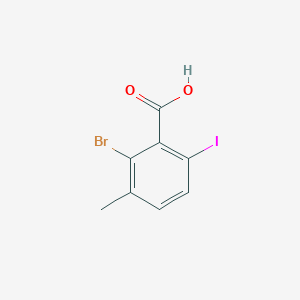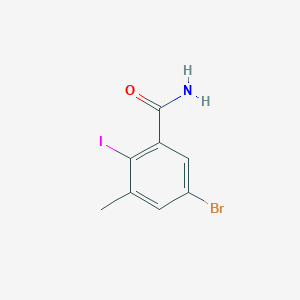
5-Bromo-2-iodo-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-3-methylbenzamide: is an organic compound with the molecular formula C8H7BrINO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of 3-methylbenzamide. The process may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Iodination: Using iodine or an iodine-containing reagent like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine, which are good leaving groups.
Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Amines or alcohols, depending on the reduction conditions.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-3-methylbenzamide is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-methylbenzamide largely depends on its chemical reactivity. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another compound with both bromine and iodine substituents, used in selective palladium-catalyzed cross-coupling reactions.
2-Bromo-3-iodotoluene: Similar structure but with a toluene backbone instead of benzamide.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-methylbenzamide |
InChI |
InChI=1S/C8H7BrINO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
KAPBOEGSEQXQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



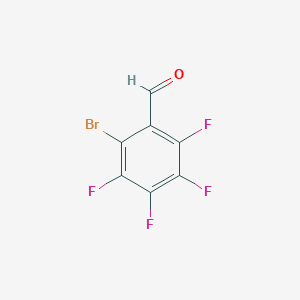

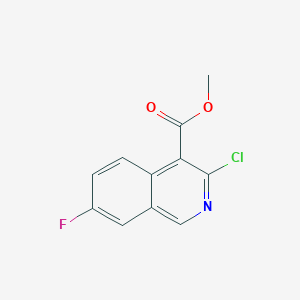
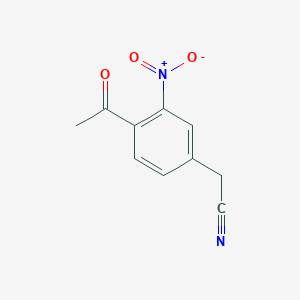

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
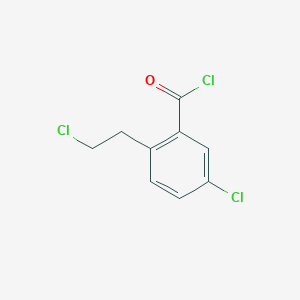
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)



![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
